N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
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Overview
Description
N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired compound . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-c]quinazoline: Explored for its anticancer properties.
[1,2,4]Triazolo[4,3-b3′,4′-f][1,2,4,5]tetrazine: Studied for its potential as an explosive material.
Uniqueness
N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide stands out due to its specific structural features and its ability to inhibit c-Met kinase, making it a promising candidate for cancer therapy. Its versatility in undergoing various chemical reactions also adds to its uniqueness.
Properties
Molecular Formula |
C9H15N5O |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
N-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide |
InChI |
InChI=1S/C9H15N5O/c1-6(2)11-9(15)8-13-12-7-5-10-3-4-14(7)8/h6,10H,3-5H2,1-2H3,(H,11,15) |
InChI Key |
LEJWGOLUBPRRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NN=C2N1CCNC2 |
Origin of Product |
United States |
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